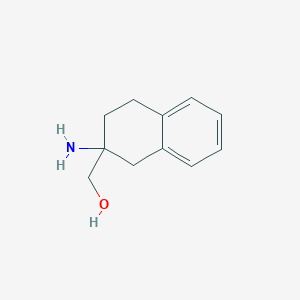
3-amino-5-pyridin-3-yl-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-5-pyridin-3-yl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that contains both a pyrazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various heterocyclic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-pyridin-3-yl-1H-pyrazole-4-carbonitrile typically involves multicomponent reactions. One common method involves the reaction of 1-phenyl-3-(pyridine-3-yl)-1H-pyrazol-5-amine with 3-oxo-3-(pyridin-3-yl)propanenitrile and aldehydes in the presence of a catalyst such as graphene oxide . The reaction is carried out in a solvent like choline chloride/glycerol under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of eco-friendly solvents and catalysts are likely to be applied to scale up the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-amino-5-pyridin-3-yl-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and cyano groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrazole and pyridine derivatives .
Aplicaciones Científicas De Investigación
3-amino-5-pyridin-3-yl-1H-pyrazole-4-carbonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 3-amino-5-pyridin-3-yl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazole and pyridine derivatives, such as:
- 3,6-di(pyridine-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
- Various fluorinated pyridines
- Other aminopyrazoles
Uniqueness
3-amino-5-pyridin-3-yl-1H-pyrazole-4-carbonitrile is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for the synthesis of a wide range of heterocyclic derivatives and for exploring new therapeutic applications .
Propiedades
Fórmula molecular |
C9H7N5 |
|---|---|
Peso molecular |
185.19 g/mol |
Nombre IUPAC |
3-amino-5-pyridin-3-yl-1H-pyrazole-4-carbonitrile |
InChI |
InChI=1S/C9H7N5/c10-4-7-8(13-14-9(7)11)6-2-1-3-12-5-6/h1-3,5H,(H3,11,13,14) |
Clave InChI |
GCJUVMMZEZIPBE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=C(C(=NN2)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-(Octyloxy)[1,1'-biphenyl]-4-amine](/img/structure/B8606542.png)


![6-chloro-3-[(3-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B8606547.png)


![1-{4-[(Difluoromethyl)sulfanyl]phenyl}-1H-tetrazole](/img/structure/B8606572.png)


![[4-(4-Aminobutyl)phenyl]acetic acid](/img/structure/B8606615.png)




